molecular formula C19H21N3O5 B3740286 N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide

N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B3740286
M. Wt: 371.4 g/mol
InChI Key: LWRDXROOEUYXOZ-NTEUORMPSA-N
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Description

N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide is a synthetic organic compound known for its diverse biological activities. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,5-trimethoxyacetophenone and benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in ethanol or methanol to yield the desired chalcone .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydrazine hydrate in ethanol.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Hydrazone derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to covalently bind to cysteine residues in proteins. This interaction can inhibit the activity of enzymes involved in cell proliferation and survival, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide stands out due to its unique hydrazinyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature contributes to its broad spectrum of biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-10-12(11-16(26-2)17(15)27-3)9-14(19(24)22-20)21-18(23)13-7-5-4-6-8-13/h4-11H,20H2,1-3H3,(H,21,23)(H,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDXROOEUYXOZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C(=O)NN)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide
Reactant of Route 2
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N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-3-hydrazinyl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide

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